molecular formula C23H16Cl2N2OS B2686140 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide CAS No. 477886-44-5

2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide

Cat. No.: B2686140
CAS No.: 477886-44-5
M. Wt: 439.35
InChI Key: WRURPFABVCHALT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, chlorophenyl groups, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions, where chlorobenzene reacts with the quinoline core under Friedel-Crafts conditions using a Lewis acid catalyst like aluminum chloride. The sulfanyl linkage is formed by reacting the chlorophenyl groups with thiols under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron in hydrochloric acid.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron in hydrochloric acid.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide is unique due to its combination of a quinoline core with chlorophenyl and sulfanyl groups, which imparts specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-N-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2OS/c1-26-23(28)20-18-4-2-3-5-19(18)27-21(14-6-8-15(24)9-7-14)22(20)29-17-12-10-16(25)11-13-17/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRURPFABVCHALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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